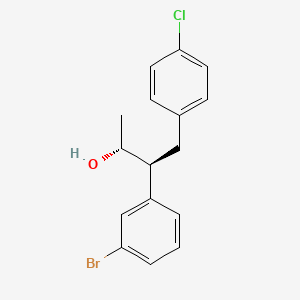

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Description

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is a chiral secondary alcohol featuring a bromophenyl group at the 3-position and a chlorophenyl group at the 4-position of a butan-2-ol backbone.

Properties

IUPAC Name |

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3/t11-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWMKTOFZFXAJB-BDJLRTHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. Reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of different alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Overview

(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol, with CAS number 941280-52-0, is a chiral compound that has garnered attention in various fields of scientific research. Its unique molecular structure, characterized by the presence of bromine and chlorine substituents on aromatic rings, allows for diverse applications in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural features may contribute to the modulation of biological targets such as receptors or enzymes involved in disease processes.

- Case Study : Research has indicated that compounds with similar structural motifs exhibit activity as selective serotonin reuptake inhibitors (SSRIs), suggesting a potential pathway for further exploration of this compound in treating depression or anxiety disorders.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds which are crucial in pharmaceuticals and agrochemicals.

- Synthesis Example : The compound can be utilized in the synthesis of chiral alcohols through asymmetric reduction processes, enhancing the efficiency and selectivity of chemical reactions .

Materials Science

The unique properties of this compound make it a candidate for use in developing advanced materials, such as polymers or liquid crystals. Its ability to influence the physical properties of materials can lead to innovations in electronics and photonics.

- Research Insight : Studies have shown that incorporating halogenated compounds into polymer matrices can improve thermal stability and mechanical strength, which is critical for high-performance applications.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromophenyl and chlorophenyl groups allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Chalcone Derivatives (–3)

A 2022 study synthesized halogenated chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3) and (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (C4)) via microwave-assisted Claisen-Schmidt condensation. These compounds share the 3-bromophenyl moiety with the target compound but differ in backbone structure (chalcone vs. butanol) and functional groups (ketone vs. alcohol).

Key Findings :

- Cytotoxicity : Compounds C3 and C4 exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC50 = 100 μg/mL), while analogs lacking bromine (e.g., C1) showed negligible activity (LC50 = 1,484.75 μg/mL) .

- Role of Halogens : Bromine at the 3-position enhances cytotoxicity, likely due to increased electron-withdrawing effects and steric interactions with cellular targets.

Table 1: Cytotoxicity of Halogenated Chalcones

| Compound | Substituents | IC50/LC50 (μg/mL) |

|---|---|---|

| C1 (Chalcone) | 4-chlorophenyl | 1,484.75 |

| C3 (Chalcone) | 3-bromophenyl | 100 |

| C4 (Chalcone) | 3-bromophenyl, 4-isopropyl | 100 |

Ketone Analog: (S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-one ()

This compound shares the bromophenyl and chlorophenyl substituents with the target alcohol but differs in functional group (ketone vs. alcohol) and stereochemistry (S-configuration at C3 vs. 2R,3S).

Key Comparisons :

- Physicochemical Properties :

- Stereochemical Impact : The (2R,3S) configuration in the target compound could enhance binding affinity to chiral receptors compared to the (S)-ketone analog.

Methanesulfonate Derivative ()

The compound [(2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl] methanesulfonate replaces the bromophenyl group with a 3-cyanophenyl moiety.

Key Differences :

Voriconazole and Tropantiol: Pharmacologically Active Analogs (–6)

- Voriconazole : A triazole antifungal agent with (2R,3S) stereochemistry and fluorinated aryl groups. Its success underscores the importance of halogen placement and chirality in drug design .

- Tropantiol : Features a 4-chlorophenyl group in a bicyclic structure, highlighting the chlorophenyl moiety’s versatility in targeting neurological receptors .

Research Implications and Data Gaps

While the target compound’s direct data are absent, inferences from analogs suggest:

Halogen Synergy : Bromine and chlorine may synergize to enhance bioactivity through electronic and steric effects.

Stereochemical Specificity : The (2R,3S) configuration likely optimizes target engagement compared to other stereoisomers.

Functional Group Trade-offs : Alcohols may offer better solubility than ketones but require stabilization strategies.

Table 2: Structural and Functional Comparison of Analogs

Biological Activity

Overview of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol

Chemical Properties:

- Chemical Formula: C16H16BrClO

- Molecular Weight: 339.65 g/mol

- CAS Number: 941280-52-0

This compound is a chiral alcohol that features both bromine and chlorine substituents on its aromatic rings, which can influence its biological activity through various mechanisms.

Anticancer Properties

Research indicates that compounds with similar structures to this compound have shown potential anticancer activity. For instance:

- Mechanism of Action: These compounds may induce apoptosis in cancer cells by activating specific signaling pathways, such as the caspase cascade.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Antimicrobial Activity

The presence of halogen substituents (bromine and chlorine) in the compound often enhances its antimicrobial properties:

- In vitro Studies: Several studies have reported that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Efficacy: The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits:

- Research Findings: Some studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for assessing its viability as a therapeutic agent:

- Absorption and Metabolism: Preliminary studies suggest that this compound may be well absorbed when administered orally, with metabolic pathways involving phase I and phase II reactions.

- Toxicological Assessments: Toxicity studies are necessary to evaluate any adverse effects associated with long-term exposure or high doses.

Data Table: Summary of Biological Activities

Q & A

Q. What are the most effective synthetic routes for (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol?

Methodological Answer: The synthesis typically involves stereoselective strategies due to the compound’s chiral centers. Key steps include:

- Asymmetric Aldol Reactions : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) to establish the (2R,3S) configuration. For example, Evans’ oxazolidinone auxiliaries can control stereochemistry during ketone or aldehyde coupling .

- Bromophenyl/Chlorophenyl Substitution : Introduce the 3-bromophenyl and 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, ensuring regioselectivity .

- Purification : Chiral HPLC or recrystallization resolves enantiomeric impurities, as demonstrated in similar bromophenyl-chlorophenyl derivatives .

Q. How can analytical techniques confirm the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles, as seen in related (3R,4S)-configured piperidinyl sulfonates .

- NMR Spectroscopy : Use - NOESY to confirm spatial proximity of substituents (e.g., bromophenyl and chlorophenyl groups). Coupling constants (-values) differentiate axial/equatorial positions .

- Chiral HPLC : Compare retention times with racemic mixtures to validate enantiomeric excess (>98% purity) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl and 4-chlorophenyl groups influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Steric Effects : Replace bromine/chlorine with smaller halogens (e.g., fluorine) to assess binding pocket compatibility. For example, fluorophenyl analogs show altered enzyme inhibition profiles .

- Electronic Effects : Compare log values (via HPLC) to evaluate lipophilicity’s role in membrane permeability. Bromine’s electron-withdrawing nature may enhance metabolic stability .

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HepG2) to correlate substituent effects with potency .

Q. How can conflicting data in toxicity studies be resolved?

Methodological Answer:

- Dose-Response Analysis : Use Hill plots to identify non-linear toxicity thresholds. For example, discrepancies in LD values may arise from assay-specific conditions (e.g., cell type, exposure time) .

- Metabolite Profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone methides from hydroxylated metabolites) that may explain species-specific toxicity .

- Computational Toxicology : Apply QSAR models to predict hepatotoxicity based on structural analogs (e.g., 4-phenyl-3-buten-2-ol derivatives) .

Q. What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cytochrome P450 enzymes. Compare binding energies of bromo/chloro-substituted analogs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. For example, halogen bonds between bromine and His305 residues may enhance affinity .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to optimize binding (e.g., chlorine’s impact on van der Waals interactions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) values?

Methodological Answer:

- Chiral Stationary Phase Variability : Test multiple columns (e.g., Chiralpak IA vs. IB) to rule out phase-dependent resolution artifacts .

- Calibration Standards : Use optically pure (2R,3S) and (2S,3R) standards to validate HPLC conditions. Discrepancies >5% ee suggest synthetic impurities .

- Circular Dichroism (CD) : Correlate CD spectra with X-ray data to confirm configuration independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.